Iron(III) ethoxide

Description

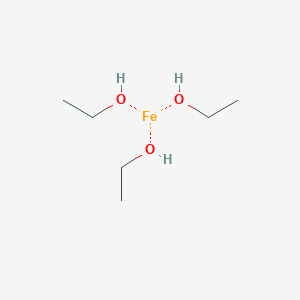

Iron(III) ethoxide (Fe(OCH₂CH₃)₃) is a metal alkoxide with a molecular weight of 191.03 g/mol . It is a brown to gray, odorless solid, moisture-sensitive, and soluble in anhydrous hexane, alcohols, and ethanol . Its synthesis typically involves metathesis reactions between iron(III) chloride (FeCl₃) and sodium ethoxide (NaOEt), producing Fe(OEt)₃ and NaCl .

This compound is a versatile precursor in materials science. It is widely used in sol-gel processes to synthesize silica-iron oxide composites , mesoporous magnetite aggregates , and FePt nanoparticles . For example, in silica nanoshell synthesis, Fe(OEt)₃ enables controlled iron doping (up to 4.1 mol%) without compromising structural integrity . It also serves as a catalyst in Wacker-type olefin oxidations, where its ethoxide ligand facilitates hydrogen atom transfer (HAT) and peroxo intermediate formation .

Properties

Molecular Formula |

C6H18FeO3 |

|---|---|

Molecular Weight |

194.05 g/mol |

IUPAC Name |

ethanol;iron |

InChI |

InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |

InChI Key |

ZFSQRSOTOXERMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CCO.CCO.[Fe] |

Origin of Product |

United States |

Preparation Methods

Direct Alcoholysis of Iron(III) Compounds

Another approach involves the direct reaction of iron(III) salts or oxides with ethanol or ethoxide sources under controlled conditions:

-

$$

\text{Fe}^{3+} \text{source} + \text{EtOH} \rightarrow \text{Fe(OEt)}_3 + \text{by-products}

$$ -

- Iron(III) chloride or iron(III) nitrate can be treated with ethanol in the presence of a base or sodium ethoxide.

- This method can be used to prepare thin layers or films of iron(III) oxide via subsequent thermal treatment of this compound.

- The process is often part of sol-gel or coating methods for optical or magnetic recording materials.

-

- The European patent EP0370067B1 describes preparation methods of this compound solutions for thin film deposition.

- It emphasizes the use of alkoxide solutions of iron for coating applications, which are prepared by reacting iron salts with alkoxides in solution.

- The patent highlights the importance of solution purity, solvent choice, and controlled hydrolysis for film quality.

Hydrolysis and Controlled Condensation

This compound can also be prepared and manipulated through controlled hydrolysis of iron alkoxide precursors:

-

- This compound is reactive towards water, undergoing hydrolysis to form iron(III) oxide and ethanol.

- Controlled hydrolysis allows the formation of gels or polymeric oxoethoxide species.

- This method is often used for preparing iron oxide materials but requires careful control to isolate pure this compound.

-

- The hydrolysis rate depends on moisture content, temperature, and solvent environment.

- This method is less about direct synthesis and more about transformation of this compound.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Solvent System | Product Purity | Notes |

|---|---|---|---|---|

| Metathesis of FeX3 with NaOEt | FeCl3 or FeBr3, NaOEt | Toluene/Ethanol | Mixture of Fe(OEt)3 and oxoethoxides | Most common, yields mixed products |

| Direct Alcoholysis | Fe(III) salts + EtOH | Alcoholic solvents | Variable | Used for thin film precursor solutions |

| Controlled Hydrolysis | Fe(OEt)3 + H2O | Solvents with moisture control | Leads to oxides/gel forms | Used for material synthesis, not pure compound |

Research Findings and Analytical Data

-

- X-ray crystallography reveals the presence of oxo-bridged clusters rather than simple monomeric Fe(OEt)3.

- Infrared spectroscopy confirms the presence of ethoxide ligands.

- Elemental analysis and magnetic measurements support iron oxidation state and ligand environment.

-

- This compound is sensitive to moisture and air, prone to hydrolysis.

- Storage under inert atmosphere and dry conditions is necessary for maintaining purity.

Chemical Reactions Analysis

Types of Reactions: Iron(III) ethoxide undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol.

Oxidation: Can be oxidized to form iron(III) oxide.

Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.

Substitution: Various organic ligands or alkoxides can be used in an inert atmosphere to prevent unwanted side reactions.

Major Products:

Hydrolysis: Iron(III) hydroxide and ethanol.

Oxidation: Iron(III) oxide.

Substitution: Various iron(III) alkoxides or iron-organic complexes.

Scientific Research Applications

Iron(III) ethoxide, also known as iron(III) triethoxide or ferric ethoxide, is a chemical compound with the formula Fe(OC₂H₅)₃. It is used as a precursor in the synthesis of various iron-containing materials, such as iron oxide nanoparticles and FePt nanoparticles .

Here are some applications of this compound:

1. Synthesis of Iron Oxide

this compound can be used in the sol-gel technique to produce iron oxide .

2. Synthesis of FePt Nanoparticles

this compound is utilized as a precursor to synthesize FePt nanoparticles via pyrolysis along with platinum(II) acetylacetonate . The spatio-temporal homogeneity and thermal decomposition mode of the iron source improve the composition distribution of the nanoparticles .

3. Biodegradable Silica Nanoshells

this compound can be used to dope silica nanoshells, which enhances their biodegradability. The iron(III)-doped silica nanoshells degrade upon exposure to iron chelators like EDTA, desferrioxamine, and deferiprone, or serum proteins like transferrin, due to the removal of iron .

4. Use as a Precursor

this compound is used as a precursor for inorganic compound iron oxide .

Mechanism of Action

The mechanism by which iron(III) ethoxide exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of iron oxide materials, which can interact with various molecular targets and pathways. For example, in drug delivery applications, iron(III)-doped silica nanoshells can degrade in the presence of iron chelating agents, releasing the encapsulated drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron(III) Chloride (FeCl₃)

Key Difference: FeCl₃ is cheaper and widely used in aqueous systems, but Fe(OEt)₃ offers superior control in non-aqueous, organometallic syntheses.

Iron(III) Oxide (Fe₂O₃)

Key Difference : Fe(OEt)₃-derived Fe₂O₃ exhibits enhanced surface area and catalytic efficiency due to its templating role in sol-gel processes.

Other Metal Alkoxides

- Iron(III) Isopropoxide : Used in coatings but less stable than Fe(OEt)₃ due to bulkier isopropoxy ligands .

- Aluminum Ethoxide (Al(OEt)₃) : Forms layered double hydroxides (LDHs) with Ca²⁺ , whereas Fe(OEt)₃ generates paramagnetic composites .

- Titanium Ethoxide (Ti(OEt)₄) : More hydrolytically active; requires stricter moisture control compared to Fe(OEt)₃ .

Key Difference : Fe(OEt)₃ balances reactivity and stability, making it ideal for magnetic and catalytic applications.

Iron Oxide-Hydroxide (FeO(OH))

Biological Activity

Iron(III) ethoxide, a coordination compound of iron, has garnered attention in bioinorganic chemistry due to its potential biological activities and applications. This article explores the biological significance, mechanisms of action, and relevant case studies associated with this compound.

This compound (Fe(OEt)₃) is a brown to gray solid that is soluble in anhydrous alcohols and hexane. It is synthesized through the reaction of iron(III) halides with sodium ethoxide in a suitable solvent such as toluene or ethanol. The resulting compound can be characterized by various techniques including mass spectrometry and NMR spectroscopy, revealing its structure and purity .

Biological Functions of Iron

Iron plays a critical role in numerous biological processes, including:

- Oxygen Transport : Essential for hemoglobin and myoglobin.

- Electron Transport : Involved in cellular respiration and energy production.

- DNA Synthesis : A vital component in various enzymes required for DNA replication and repair.

- Antioxidant Activity : Iron complexes can scavenge free radicals, thereby protecting cells from oxidative stress .

Antioxidant Properties

Research indicates that iron complexes, including this compound, exhibit significant antioxidant activity. These compounds have been shown to effectively scavenge free radicals such as hydroxyl radicals and 1,1-diphenyl-2-picrylhydrazyl (DPPH), which are implicated in cellular damage and aging .

Table 1: Antioxidant Activity of this compound Compared to Other Iron Complexes

| Compound | Radical Scavenging Activity | Reference |

|---|---|---|

| This compound | High | |

| Iron(III) Complex with NSAIDs | Moderate | |

| Iron Oxide Nanoparticles | Variable |

Neuroprotective Effects

This compound has shown potential neuroprotective effects by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in regulating acetylcholine levels in the brain; their inhibition can lead to increased acetylcholine concentrations, which may benefit conditions like Alzheimer’s disease .

Interaction with DNA

Studies have demonstrated that iron complexes can intercalate with DNA, influencing its structure and function. This property may have implications for drug design, particularly in targeting cancer cells where DNA interactions can induce cytotoxic effects .

Case Studies

- Iron Complexes with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) :

- Synthesis of FePt Nanoparticles :

Q & A

Q. What are the standard synthetic methodologies for preparing high-purity Iron(III) ethoxide, and how do solvent choices influence product yield and stability?

this compound is typically synthesized via the reaction of iron(III) chloride hexahydrate (FeCl₃·6H₂O) with anhydrous ethanol under reflux in an inert atmosphere to avoid hydrolysis. Critical parameters include maintaining stoichiometric excess of ethanol (3:1 molar ratio for ethoxide formation) and rigorous exclusion of moisture. Solvents like anhydrous ethanol or hexane are preferred due to their low water content, which minimizes side reactions (e.g., hydrolysis to iron oxyhydroxides). Post-synthesis purification via vacuum distillation or recrystallization enhances purity . Characterization by FT-IR (to confirm ethoxide O-Fe-O bonds) and elemental analysis is mandatory .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and thermal analysis?

Key techniques include:

- FT-IR Spectroscopy : Peaks at ~580 cm⁻¹ (Fe-O stretching) and ~1050 cm⁻¹ (C-O-Fe vibrations) confirm ethoxide bonding .

- Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., mass loss at 120–250°C) correlate with ligand removal and oxide formation .

- NMR (in non-polar solvents) : ¹H NMR in deuterated benzene may show ethoxide proton environments, though paramagnetic iron(III) often broadens signals .

Q. What are the solubility and storage protocols for this compound to prevent degradation or hazardous byproducts?

this compound is hygroscopic and soluble in anhydrous ethanol, hexane, and benzene. Storage requires inert atmospheres (argon/nitrogen) and moisture-free environments at 4°C. Regular peroxide testing (e.g., using test strips for organic peroxides) is critical if stored long-term, as ethoxides can form explosive peroxides upon oxidation .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies in reported decomposition temperatures (e.g., 120°C vs. 250°C) often arise from impurities or varying experimental conditions. To resolve this:

Q. What experimental design strategies optimize this compound synthesis for catalytic applications?

Use Design of Experiments (DoE) with variables like:

- Molar ratios (FeCl₃:ethanol).

- Reaction temperature (25–80°C).

- Inert gas flow rate (to control moisture). Statistical tools (e.g., R or STATISTICA) enable response surface modeling to maximize yield and minimize side products. Central Composite Design (CCD) is effective for multivariable optimization .

Q. How does this compound function as a precursor in hybrid material synthesis, and what analytical methods validate its integration?

In sol-gel processes, this compound reacts with silanes or titanates to form Fe-O-Si/Ti networks. Monitor reaction progress via:

- Dynamic Light Scattering (DLS) for particle size distribution.

- X-ray Absorption Spectroscopy (XAS) to probe local Fe coordination.

- Mössbauer Spectroscopy to identify oxidation states and magnetic properties .

Q. What safety protocols mitigate risks when handling aged this compound samples?

- Peroxide Testing : Use iodide titration (Method B) for quantitative peroxide quantification. If peroxides exceed 10 ppm, destabilize with reducing agents (e.g., FeSO₄) before disposal .

- Evaporative Loss Mitigation : Store in sealed containers with Teflon-lined caps and monitor headspace moisture via Karl Fischer titration .

Methodological Guidance for Data Reporting

- Supporting Information : Include raw TGA/DSC curves, FT-IR peak assignments, and DoE datasets in supplementary files. Reference these in the main text using hyperlinks .

- Ethical Replication : Disclose solvent suppliers, synthesis conditions, and instrument calibration protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.